Annonacinone
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Overview
Description
Annonacinone is a naturally occurring acetogenin found in the seeds of Annona muricata, commonly known as soursop. It belongs to the Annonaceae family, which includes various species known for their medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of annonacinone involves several steps, starting from simple organic molecules. The process typically includes the formation of a γ-lactone ring, which is a key structural feature of acetogenins. The synthetic route may involve the use of reagents such as lithium diisopropylamide (LDA) for deprotonation, followed by alkylation and oxidation reactions to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly the seeds of Annona muricata. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Annonacinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex acetogenins with additional functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Annonacinone serves as a model compound for studying the synthesis and reactivity of acetogenins.
Biology: It is used to investigate the biological activities of acetogenins, including their cytotoxic and antiparasitic effects.
Medicine: this compound has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Annonacin: Another acetogenin found in Annona muricata, known for its potent neurotoxic and anticancer properties.
Bullatacin: An acetogenin with similar structural features and biological activities.
Muricoreacin: A related compound with notable antiparasitic and cytotoxic effects.
Properties
CAS No. |
123266-21-7 |
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Molecular Formula |
C35H62O7 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,30-34,37-39H,3-24,26H2,1-2H3/t27-,30+,31+,32+,33+,34?/m0/s1 |
InChI Key |
WVAPCAKZINGVII-FYEQENAWSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CCC(O1)[C@@H](CCCCC(=O)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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